molecular formula C6H6N2 B12673298 2-Hexenedinitrile, (2Z)- CAS No. 2141-58-4

2-Hexenedinitrile, (2Z)-

Cat. No.: B12673298
CAS No.: 2141-58-4
M. Wt: 106.13 g/mol
InChI Key: ZQOHAQBXINVHHC-IWQZZHSRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexenedinitrile, (2Z)-, typically involves the reaction of hexadiene with a nitrile source under specific conditions. One common method is the hydrocyanation of hexadiene, where hydrogen cyanide (HCN) is added to the diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the nitrile groups.

Industrial Production Methods

In an industrial setting, the production of 2-Hexenedinitrile, (2Z)-, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Hexenedinitrile, (2Z)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under mild conditions.

Major Products Formed

    Oxidation: Oximes, amides

    Reduction: Primary amines

    Substitution: Various substituted nitriles and their derivatives

Scientific Research Applications

2-Hexenedinitrile, (2Z)-, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Hexenedinitrile, (2Z)-, involves its interaction with various molecular targets and pathways. The nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activities and signaling pathways. The compound’s ability to undergo various chemical transformations also allows it to participate in complex biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hexenedinitrile, (2E)-: An isomer with a different configuration around the double bond.

    Hexanedinitrile: A compound with a similar structure but lacking the double bond.

    Butenedinitrile: A shorter-chain analogue with similar chemical properties.

Uniqueness

2-Hexenedinitrile, (2Z)-, is unique due to its specific configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various fields of research.

Properties

CAS No.

2141-58-4

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

(Z)-hex-2-enedinitrile

InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1-

InChI Key

ZQOHAQBXINVHHC-IWQZZHSRSA-N

Isomeric SMILES

C(CC#N)/C=C\C#N

Canonical SMILES

C(CC#N)C=CC#N

Origin of Product

United States

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